molecular formula C6H6BrNO2S B6271515 methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate CAS No. 2763780-16-9

methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate

Katalognummer: B6271515
CAS-Nummer: 2763780-16-9
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: KGTAFUSOYSGQPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the thiazole ring. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Bromination: The bromomethyl group is introduced by treating the thiazole compound with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Esterification: The carboxylate ester group is introduced by esterifying the carboxylic acid derivative of the thiazole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like LiAlH4 in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biological Studies: The compound is used in studies to understand the biological activity of thiazole-containing molecules.

Wirkmechanismus

The mechanism of action of methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Methyl 3-(chloromethyl)-1,2-thiazole-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.

    Methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate: Contains a hydroxymethyl group, which is less reactive than the bromomethyl group but can participate in hydrogen bonding.

    Methyl 3-(methylthio)-1,2-thiazole-5-carboxylate: Contains a methylthio group, which can undergo different types of reactions compared to the bromomethyl group.

Eigenschaften

CAS-Nummer

2763780-16-9

Molekularformel

C6H6BrNO2S

Molekulargewicht

236.09 g/mol

IUPAC-Name

methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,3H2,1H3

InChI-Schlüssel

KGTAFUSOYSGQPA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NS1)CBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.